molecular formula C11H7FN2O2 B1445328 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid CAS No. 1293284-60-2

2-Fluoro-6-(pyrimidin-2-yl)benzoic acid

Cat. No. B1445328
M. Wt: 218.18 g/mol
InChI Key: NEWFEFODKLAVHC-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1293284-60-2 . It has a molecular weight of 218.19 and its IUPAC name is 2-fluoro-6-(pyrimidin-2-yl)benzoic acid .


Synthesis Analysis

The synthesis of “2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” involves multiple steps . The process includes the use of sodium carbonate, dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II)*CH 2 Cl 2 / water, and 2-methyltetrahydrofuran . The reaction is heated at 74 °C for 2.5 hours, followed by the addition of sodium hydroxide and water . The mixture is then heated at 72 °C for 9 hours . The final step involves adjusting the pH to 2 .


Molecular Structure Analysis

The InChI code for “2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” is 1S/C11H7FN2O2/c12-8-4-1-3-7 (9 (8)11 (15)16)10-13-5-2-6-14-10/h1-6H, (H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” include a molecular weight of 218.18 . The compound is stored under unspecified conditions . Its boiling point is not provided .

Scientific Research Applications

Medicinal Chemistry

“2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” is a compound that has been used in the field of medicinal chemistry . It’s a central building block for a wide range of pharmacological applications .

Application

This compound is used in the synthesis of various pharmacologically active compounds . For example, it’s used in the preparation of FDA approved drugs with pyrimidine as a central unit .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific drug being synthesized. However, the compound is typically used as a building block in the synthesis of more complex molecules .

Results or Outcomes

The outcomes of using this compound in drug synthesis are varied, as it can contribute to the creation of drugs with a wide range of biological activities. These include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Safety And Hazards

The safety information for “2-Fluoro-6-(pyrimidin-2-yl)benzoic acid” is not explicitly mentioned in the search results .

properties

IUPAC Name

2-fluoro-6-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-8-4-1-3-7(9(8)11(15)16)10-13-5-2-6-14-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWFEFODKLAVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281999
Record name 2-Fluoro-6-(2-pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(pyrimidin-2-yl)benzoic acid

CAS RN

1293284-60-2
Record name 2-Fluoro-6-(2-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1293284-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(2-pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-(pyrimidin-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester (1.36 g, 5.85 mmol) in 2-methyl-THF (20 mL) was added sodium hydroxide (2 M in water, 9.3 mL, 18.6 mmol). The mixture was heated to 72° C. and stirred for 9 h. The layers were separated and the aqueous layer acified to pH 2 by dropwise addition of 50% HCl(aq) (3.1 mL). The resulting solids were stirred for 1 h, filtered, washed with water, MTBE, and heptanes, and then dried to provide the desired product as a white solid (1.12 g, 88% yield). 1H NMR (400 MHz, CD3OD): 8.83 (d, J=4.9 Hz, 2H), 8.03 (dd, J=7.9, 0.8 Hz, 1H), 7.59 (td, J=8.1, 5.6 Hz, 1H), 7.40 (t, J=4.9 Hz, 1H), 7.34 (ddd, J=9.4, 8.4, 1.0 Hz, 1H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-THF
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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